

# Application Notes and Protocols: 1-Hydroxy-2-butanone in Flavor and Fragrance

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## Compound of Interest

Compound Name: 1-Hydroxy-2-butanone

Cat. No.: B1215904

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## Introduction

**1-Hydroxy-2-butanone**, also known as acetoin's lesser-known cousin, is a versatile alpha-hydroxy ketone with significant potential in the flavor and fragrance industry. Its unique organoleptic profile, characterized by sweet, buttery, coffee, and caramel notes, makes it a valuable ingredient in a wide range of applications.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for the effective utilization of **1-Hydroxy-2-butanone**, targeting professionals in research, scientific, and drug development fields.

## Chemical and Physical Properties

A clear understanding of the physicochemical properties of **1-Hydroxy-2-butanone** is fundamental for its application.

| Property          | Value  | Reference   |
|-------------------|--|---|
| Synonyms          | 2-Oxobutanol, Ethyl hydroxymethyl ketone, Propionyl carbinol                   | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| FEMA Number       | 3173   | <a href="#">[3]</a>   |
| CAS Number        | 5077-67-8  | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Formula | C4H8O2   | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 88.11 g/mol  | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Appearance        | Colorless to light yellow liquid   | <a href="#">[6]</a>   |
| Odor Profile      | Sweet, coffee, musty, grain, malt, butterscotch, caramellic, creamy            | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Taste Profile     | Sweet, butterscotch, coffee, brown, oily, alcoholic, toasted grain (at 30 ppm) | <a href="#">[6]</a>   |
| Boiling Point     | 152-154 °C   | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Flash Point       | 60 °C (140 °F)   | <a href="#">[7]</a>   |
| Solubility        | Soluble in water, alcohol, and ether   | <a href="#">[7]</a>   |

## Natural Occurrence

**1-Hydroxy-2-butanone** is a naturally occurring compound found in various food products, contributing to their characteristic aroma and flavor profiles.

| Food Product                                       | Concentration Range          | Reference |
|--|------------------------------|-----------|
| Coffee (Espresso)                                  | 0.08% (relative abundance)   | [1]       |
| Coffee (General)                                   | Detected, but not quantified |           |
| Mushrooms (Agaricus bisporus, Pleurotus ostreatus) | Detected, but not quantified |           |

## Flavor and Fragrance Applications

The unique sensory profile of **1-Hydroxy-2-butanone** lends itself to a variety of applications in the food, beverage, and fragrance industries.

### Flavor Applications:

- Coffee and Tea: Enhances the roasted, sweet, and creamy notes in coffee and tea-based beverages and flavored products.
- Dairy Products: Imparts buttery and creamy notes in products such as butter, yogurt, ice cream, and milk-based beverages.
- Bakery and Confectionery: Provides a rich, buttery, and caramel-like flavor to baked goods, candies, and icings.
- Savory Flavors: Can be used to add a subtle sweetness and roundness to savory applications like sauces and marinades.
- Mushroom Flavors: Contributes to the authentic flavor profile of mushroom-based products. [8]

### Fragrance Applications:

- Gourmand Fragrances: Adds sweet, creamy, and coffee-like notes to perfumes and body care products.
- Functional Fragrances: Can be used to mask undesirable odors in various product bases.

Recommended Usage Levels:

| Application            | Recommended Concentration |
|------------------------|---------------------------|
| Fragrance Concentrates | Up to 0.8%                |

## Experimental Protocols

### Protocol 1: Sensory Evaluation of 1-Hydroxy-2-butanone in a Butter Flavor Formulation

Objective: To determine the sensory impact of **1-Hydroxy-2-butanone** on a model butter flavor.

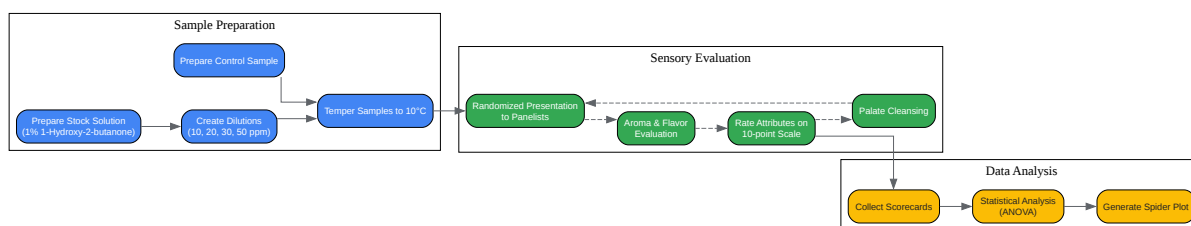
Materials:

- **1-Hydroxy-2-butanone** (food grade)
- Base butter flavor formulation (without **1-Hydroxy-2-butanone**)
- Unsalted butter (as a control)
- Odor-free, tasteless carrier (e.g., mineral oil or propylene glycol)
- Sensory evaluation booths
- Standard glassware for sample presentation
- Palate cleansers (e.g., unsalted crackers, room temperature water)
- Panel of 8-12 trained sensory panelists

Procedure:

- Sample Preparation:
  - Prepare a stock solution of 1% **1-Hydroxy-2-butanone** in the chosen carrier.
  - Create a series of dilutions from the stock solution to achieve final concentrations of 10, 20, 30, and 50 ppm of **1-Hydroxy-2-butanone** in the base butter flavor.

- Prepare a control sample of the base butter flavor without **1-Hydroxy-2-butanone**.
- Temper all samples and the unsalted butter control to 10°C.[9]
- Sensory Panel:
  - Conduct the evaluation in a controlled sensory lab environment with individual booths.[10]
  - Present the samples to the panelists in a randomized and balanced order.
  - Instruct panelists to evaluate the aroma and flavor of each sample.
  - Provide panelists with a scorecard to rate the intensity of key attributes (e.g., buttery, creamy, sweet, artificial) on a 10-point scale (0 = not perceptible, 10 = extremely intense).
  - Instruct panelists to cleanse their palate between samples.[11]
- Data Analysis:
  - Collect the scorecards and analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.
  - Generate a spider plot to visualize the sensory profiles of the different concentrations.



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### Sensory Evaluation Workflow

## Protocol 2: Stability Testing of 1-Hydroxy-2-butanone in a Coffee-Flavored Beverage

Objective: To assess the stability of **1-Hydroxy-2-butanone** in a coffee-flavored beverage under accelerated storage conditions.

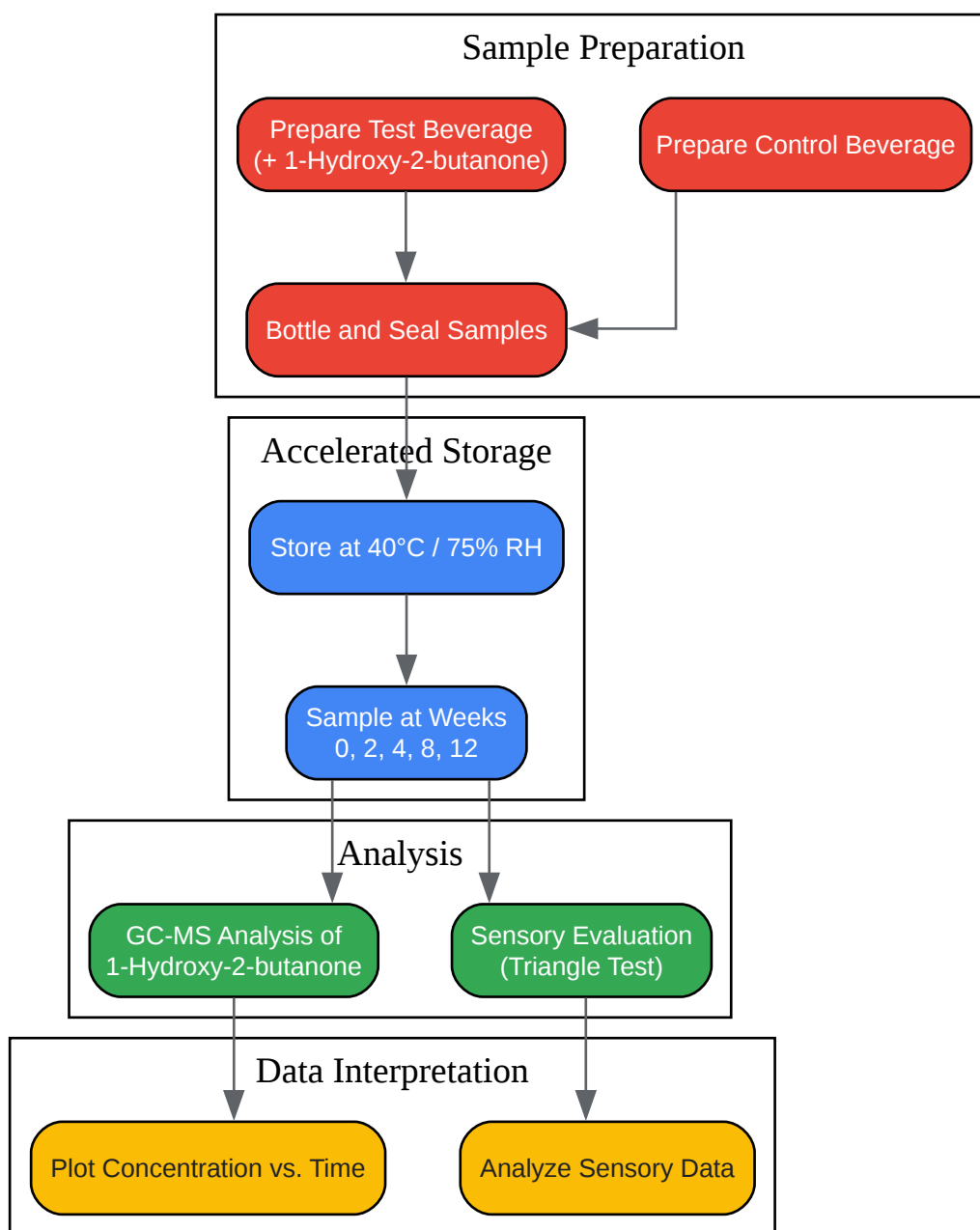
Materials:

- **1-Hydroxy-2-butanone** (food grade)
- Base coffee-flavored beverage
- Control beverage (without **1-Hydroxy-2-butanone**)
- Environmental chambers (set to 40°C and 75% RH)
- Amber glass bottles
- Gas Chromatography-Mass Spectrometry (GC-MS) system
- Sensory panel

Procedure:

- Sample Preparation:
  - Prepare a batch of the coffee-flavored beverage containing a known concentration of **1-Hydroxy-2-butanone** (e.g., 20 ppm).
  - Prepare a control batch without **1-Hydroxy-2-butanone**.
  - Fill amber glass bottles with both the test and control beverages, leaving minimal headspace, and seal tightly.
- Accelerated Stability Study:

- Store the bottles in an environmental chamber at 40°C and 75% relative humidity for a period of 12 weeks.
- Withdraw samples at time points 0, 2, 4, 8, and 12 weeks.
- Analytical Testing (GC-MS):
  - At each time point, analyze the concentration of **1-Hydroxy-2-butanone** in the test samples using a validated GC-MS method.
  - Use an appropriate internal standard for quantification.
  - The GC-MS parameters can be adapted from methods used for coffee aroma analysis.[\[12\]](#)  
[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Sensory Evaluation:
  - At each time point, conduct a triangle test with a sensory panel to determine if there is a perceptible difference between the stored test sample and a freshly prepared reference sample.
  - Also, evaluate the stored control for any changes in its sensory profile.
- Data Analysis:
  - Plot the concentration of **1-Hydroxy-2-butanone** as a function of time to determine its degradation kinetics.
  - Analyze the sensory data to assess any changes in the flavor profile over time.



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### Stability Testing Workflow

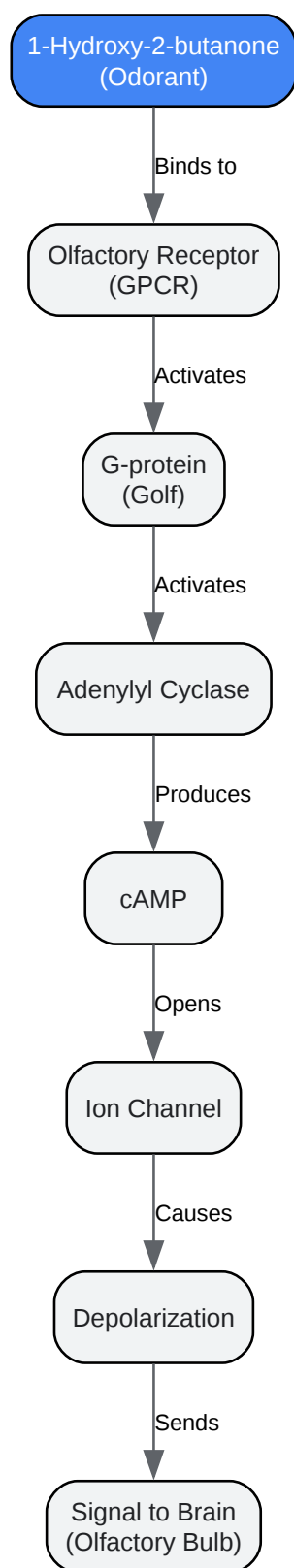
## Signaling Pathways

The perception of flavor and fragrance involves complex signaling pathways. While specific receptor interactions for **1-Hydroxy-2-butanone** are not extensively documented, its sensory characteristics suggest involvement in the following general pathways:



## Olfactory Signaling Pathway

The sweet and coffee-like aroma of **1-Hydroxy-2-butanone** is detected by olfactory receptors in the nasal cavity.

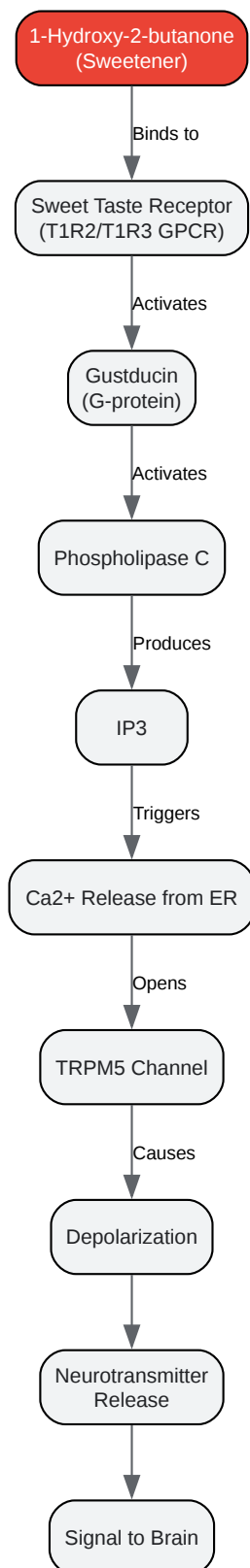


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### Olfactory Signaling Pathway

## Gustatory (Sweet Taste) Signaling Pathway

The sweet taste of **1-Hydroxy-2-butanone** is perceived by taste receptors on the tongue.



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## Sweet Taste Signaling Pathway

## Conclusion

**1-Hydroxy-2-butanone** is a valuable flavor and fragrance ingredient with a desirable sensory profile. The application notes and protocols provided herein offer a framework for its effective evaluation and utilization in various product formulations. Further research into its specific receptor interactions and performance in a broader range of food and beverage matrices will undoubtedly expand its application potential.

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